2-Methyl-1-(m-tolyl)propan-2-amine

Vue d'ensemble

Description

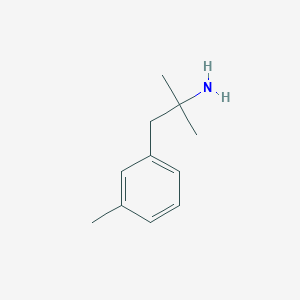

2-Methyl-1-(m-tolyl)propan-2-amine is an organic compound with the molecular formula C11H17N. It is a derivative of amphetamine and is structurally characterized by a methyl group attached to the nitrogen atom and a tolyl group attached to the alpha carbon. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(m-tolyl)propan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 3-methylbenzaldehyde with 2-methylpropan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1-(m-tolyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Beta-adrenergic Receptor Stimulants

One of the notable applications of 2-Methyl-1-(m-tolyl)propan-2-amine is in the preparation of beta-adrenergic receptor stimulants. These compounds are crucial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that derivatives of this amine can enhance receptor selectivity and efficacy, leading to improved therapeutic outcomes .

Synthesis of Chiral Amine Derivatives

Chiral amines are vital components in many pharmaceuticals. The compound can be utilized as a precursor for synthesizing various chiral amines through asymmetric synthesis techniques. For instance, transaminase-mediated reactions have been explored to produce enantiopure derivatives efficiently, which are essential for developing drugs with specific stereochemical configurations .

Synthesis Methodologies

Biocatalytic Approaches

Recent studies have highlighted the use of biocatalysts, such as transaminases, in the synthesis of this compound derivatives. These methods offer environmentally friendly alternatives to traditional chemical synthesis, often resulting in higher yields and reduced by-products. The immobilization of whole-cell biocatalysts has been shown to enhance the efficiency of these processes, allowing for the reuse of enzymes and cost-effective production .

Chemical Synthesis Techniques

The compound can also be synthesized through various chemical methodologies that emphasize efficiency and yield. A notable synthetic route involves using readily available starting materials and straightforward reaction conditions, significantly improving production rates compared to previous methods that utilized toxic reagents like sodium cyanide .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Methyl-1-(m-tolyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, it exerts stimulant effects, enhancing alertness, concentration, and energy levels. The compound binds to and inhibits the reuptake transporters for these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amphetamine: Shares a similar core structure but lacks the methyl group on the nitrogen atom.

Methamphetamine: Similar structure with an additional methyl group on the alpha carbon.

Ephedrine: Contains a hydroxyl group on the beta carbon, giving it different pharmacological properties.

Uniqueness

2-Methyl-1-(m-tolyl)propan-2-amine is unique due to its specific substitution pattern, which influences its pharmacokinetics and pharmacodynamics. The presence of the methyl and tolyl groups affects its lipophilicity, metabolic stability, and interaction with biological targets, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-Methyl-1-(m-tolyl)propan-2-amine, commonly referred to as methamphetamine analogs, has garnered attention in both pharmacological and toxicological studies. This compound, with the chemical formula , is structurally related to methamphetamine and has been studied for its potential biological activities, including psychoactive effects and implications in various medical conditions.

Chemical Structure and Properties

The compound features a branched alkyl group attached to an aromatic ring, which influences its interaction with biological systems. Its structure can be represented as follows:

Psychoactive Effects

Research indicates that this compound exhibits significant psychoactive properties. It acts primarily as a central nervous system stimulant, similar to other amphetamines. The compound's mechanism of action involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased alertness and energy levels.

Table 1: Summary of Psychoactive Effects

| Effect | Description |

|---|---|

| Stimulation | Increases alertness and energy levels |

| Euphoria | Induces feelings of pleasure and well-being |

| Appetite Suppression | Reduces hunger and food intake |

Toxicological Implications

Despite its potential therapeutic applications, the misuse of this compound is associated with severe health risks. Toxicological studies have shown that high doses can lead to neurotoxicity, cardiovascular issues, and addiction.

Case Study: Neurotoxicity

A study conducted on animal models revealed that chronic exposure to high doses of this compound resulted in significant dopaminergic neuron loss in the striatum, highlighting its neurotoxic potential (Reference needed).

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives are being explored for their potential therapeutic benefits in treating conditions like ADHD and obesity.

Table 2: Research Findings on Derivatives

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 2-Methyl-1-(p-tolyl)propan-2-amine | Dopaminergic activity | 5.4 |

| 3-Methyl-1-(m-tolyl)propan-2-amine | Reduced appetite | 7.8 |

Propriétés

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGCQDQFVXCTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276183 | |

| Record name | 2-methyl-1-(3-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738530-39-7 | |

| Record name | 2-methyl-1-(3-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.